molecular formula C13H7F4NO2 B12069913 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid

5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B12069913
M. Wt: 285.19 g/mol
InChI Key: ZTACIUFPTQUZNV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated aromatic compound that features both fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine and trifluoromethyl groups onto the aromatic ring through electrophilic aromatic substitution reactions. The isonicotinic acid moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes to ensure high yield and purity. These methods often require precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

Medicinally, this compound has potential applications in drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is unique due to its combination of fluorine and trifluoromethyl groups with the isonicotinic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H7F4NO2

Molecular Weight

285.19 g/mol

IUPAC Name

5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20)

InChI Key

ZTACIUFPTQUZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F

Origin of Product

United States

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